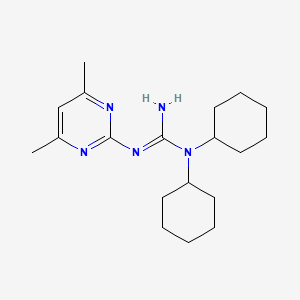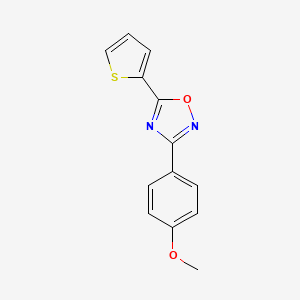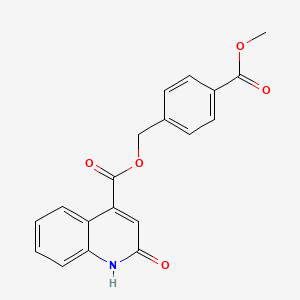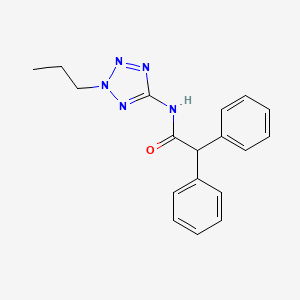![molecular formula C17H20N2O2 B5721554 7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)
7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EPEIC and has been synthesized using various methods. EPEIC has shown promising results in various scientific studies, and its mechanism of action, biochemical, and physiological effects have been extensively investigated.
Mecanismo De Acción
The mechanism of action of EPEIC is not fully understood. However, it has been suggested that EPEIC may act as an agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
EPEIC has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPEIC can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. EPEIC has also been shown to have analgesic effects in animal models of pain. In addition, EPEIC has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EPEIC is its high purity and stability, which makes it suitable for use in various lab experiments. EPEIC is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of EPEIC is its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on EPEIC. One direction is to investigate its potential as a lead compound for the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent. Finally, further studies are needed to fully understand the mechanism of action of EPEIC and its potential effects on various cellular processes.
Métodos De Síntesis
EPEIC can be synthesized using various methods, including the Vilsmeier-Haack reaction and the Friedel-Crafts reaction. The Vilsmeier-Haack reaction involves the reaction of indole-3-carbaldehyde with N,N-dimethylformamide and phosphorus oxychloride, followed by the addition of pyrrolidine. The Friedel-Crafts reaction involves the reaction of indole-3-carbaldehyde with acetyl chloride and aluminum chloride, followed by the addition of pyrrolidine. Both methods have been used to synthesize EPEIC with high yields and purity.
Aplicaciones Científicas De Investigación
EPEIC has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, EPEIC has been investigated as a potential neuroprotective agent. In pharmacology, EPEIC has been studied for its potential anti-inflammatory and analgesic effects. In medicinal chemistry, EPEIC has been investigated for its potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
7-ethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-13-6-5-7-15-14(12-20)10-19(17(13)15)11-16(21)18-8-3-4-9-18/h5-7,10,12H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDSUPLICUXDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)

![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)



![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)
